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molecular formula C5H3Br2NO B189414 3,5-Dibromopyridine 1-oxide CAS No. 2402-99-5

3,5-Dibromopyridine 1-oxide

Cat. No. B189414
M. Wt: 252.89 g/mol
InChI Key: QBUQQUOGXPOBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859546B2

Procedure details

3,5-Dibromopyridine (30.5 g, 0.12 mol) was dissolved in dichloromethane (80 mL) and methyltrioxorhenium (150 mg, 0.603 mmol) was added. Hydrogen peroxide (aqueous, 30%, 27 mL) was added slowly over 5 minutes, and the mixture was stirred at ambient temperature for 3 hours. An additional 40 mL of 30% hydrogen peroxide was added, and the reaction was stirred for 16 hours. Manganese dioxide (100 mg) was added, and the suspension was stirred for 40 minutes. The mixture was extracted with dichloromethane, dried (sodium sulfate), filtered and concentrated under reduced pressure. Ethyl acetate was added, and the suspension was refluxed for 30 minutes until solids dissolved, and then the mixture was allowed to cool to ambient temperature and left for 48 hours. 3,5-Dibromopyridine-1-oxide (28.05 g, 79%) was collected by vacuum filtration. MS (LC-MS) m/z 254 (M+H)+. 3,5-Dibromopyridine-1-oxide (25.09 g, 0.099 mol) was then dissolved in acetonitrile (200 mL) and triethylamine (28 mL, 0.198 mol) and trimethylsilylcyanide (40 mL, 0.297 mol) were added. The reaction was stirred for 16 hours, diluted with dichloromethane, aqueous sodium carbonate, water, and then filtered through diatomaceous earth eluting with dichloromethane. The mixture was extracted with dichloromethane and the organics were washed with brine, dried (sodium sulfate), filtered and concentrated under reduced pressure. Purification by silica gel chromatography (30-70% ethyl acetate in hexanes) provided the title compound. MS (LC-MS) m/z 263 (M+H)+.
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
30.5 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
27 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Five
Quantity
25.09 g
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
28 mL
Type
reactant
Reaction Step Seven
Quantity
40 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.OO.BrC1[CH:13]=[N+:14]([O-])C=C(Br)C=1.C(N(CC)CC)C.C[Si](C#N)(C)C>ClCCl.C(#N)C.C(=O)([O-])[O-].[Na+].[Na+].O.C[Re](=O)(=O)=O.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[C:3]([C:13]#[N:14])=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1 |f:7.8.9,12.13.14|

Inputs

Step One
Name
Quantity
150 mg
Type
catalyst
Smiles
C[Re](=O)(=O)=O
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Three
Name
Quantity
30.5 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
27 mL
Type
reactant
Smiles
OO
Step Five
Name
Quantity
40 mL
Type
reactant
Smiles
OO
Step Six
Name
Quantity
25.09 g
Type
reactant
Smiles
BrC=1C=[N+](C=C(C1)Br)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Seven
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
the suspension was stirred for 40 minutes
Duration
40 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was refluxed for 30 minutes until solids
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
WAIT
Type
WAIT
Details
left for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
3,5-Dibromopyridine-1-oxide (28.05 g, 79%) was collected by vacuum filtration
STIRRING
Type
STIRRING
Details
The reaction was stirred for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
WASH
Type
WASH
Details
eluting with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
WASH
Type
WASH
Details
the organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (30-70% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)Br)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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